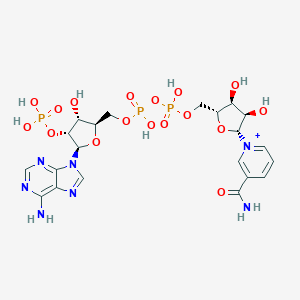![molecular formula C15H11N3OS B108395 Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- CAS No. 18599-28-5](/img/structure/B108395.png)
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in the cell cycle, and their inhibition can lead to cell death. The compound also induces the production of reactive oxygen species, which further contributes to the cytotoxicity of the compound.
Biochemical and Physiological Effects:
Studies have shown that Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is its potential as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-. One of the significant areas of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases besides cancer. Finally, the development of more water-soluble analogs of the compound can improve its bioavailability and efficacy.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound with significant potential in the field of medicine and drug development. The compound exhibits significant cytotoxicity against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. Further research is needed to investigate the compound's mechanism of action and potential as a therapeutic agent for other diseases besides cancer.
Métodos De Síntesis
The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the reaction of pyridazine-3-thiol with 4-chloro-2-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100-120°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the significant research areas is its potential as an anticancer agent. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.
Propiedades
Número CAS |
18599-28-5 |
|---|---|
Nombre del producto |
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- |
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-phenyl-2-pyrido[3,4-d]pyridazin-8-ylsulfanylethanone |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-9-16-6-12-7-17-18-8-13(12)15/h1-9H,10H2 |
Clave InChI |
SECCRRASIDEAHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2 |
Sinónimos |
α-[(Pyrido[3,4-d]pyridazin-8-yl)thio]acetophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




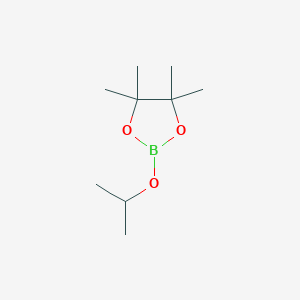


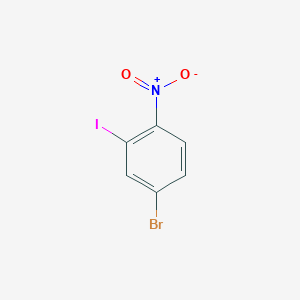

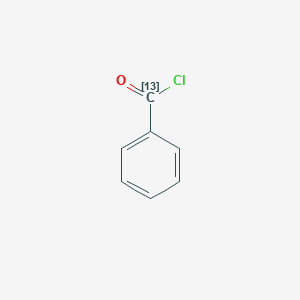

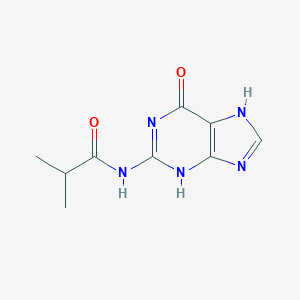
![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)

